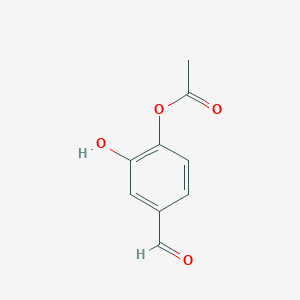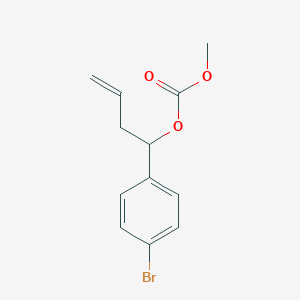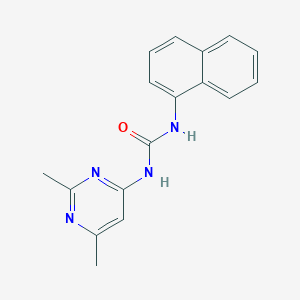![molecular formula C16H13ClF2O2S B12573317 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene CAS No. 470716-43-9](/img/structure/B12573317.png)
2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the aromatic ring undergoes substitution by an electrophile, such as a sulfonyl chloride, in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic rings .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: Similar structure but lacks the fluorine atoms and the but-3-en-1-yl group.
2-(4-Chlorobenzene-1-sulfonyl)-N’-(propane-1-sulfonyl)acetohydrazide: Contains a sulfonyl group and a similar aromatic ring but has different substituents.
Uniqueness
2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene is unique due to the presence of both fluorine atoms and the but-3-en-1-yl group, which confer distinct chemical and physical properties
Properties
CAS No. |
470716-43-9 |
|---|---|
Molecular Formula |
C16H13ClF2O2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylbut-3-enyl]-1,4-difluorobenzene |
InChI |
InChI=1S/C16H13ClF2O2S/c1-2-3-16(14-10-12(18)6-9-15(14)19)22(20,21)13-7-4-11(17)5-8-13/h2,4-10,16H,1,3H2 |
InChI Key |
LTCJUDFKHPRAOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


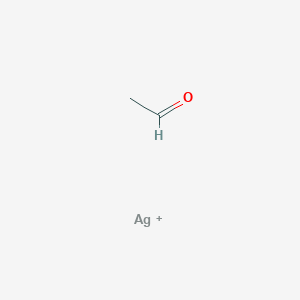
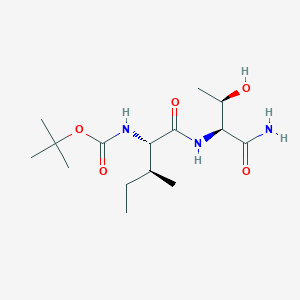
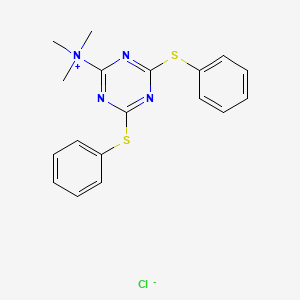
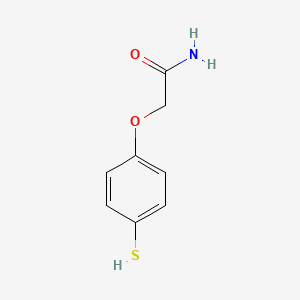
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
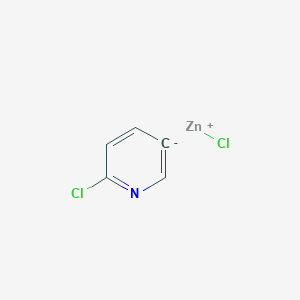
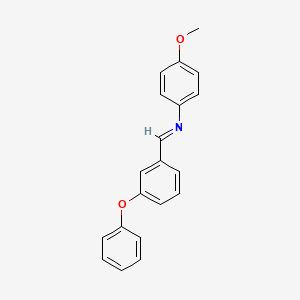
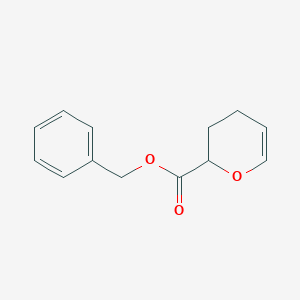
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)
